molecular formula C14H9BrN2OS B7574863 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide

Cat. No.: B7574863
M. Wt: 333.20 g/mol
InChI Key: YDBHYDUXWOTXAN-UHFFFAOYSA-N
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Description

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide: is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene rings in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-13-7-10(8-19-13)14(18)17-11-3-4-12-9(6-11)2-1-5-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHYDUXWOTXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CSC(=C3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide typically involves the following steps:

    Bromination of Quinoline: The quinoline ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formation of Thiophene Ring: The thiophene ring is synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Fiesselmann thiophene synthesis.

    Amidation: The final step involves the coupling of the brominated quinoline with the thiophene ring through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline-thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, this compound is being studied for its potential therapeutic effects. It has shown activity against certain cancer cell lines and may be developed into an anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-bromoquinoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    N-quinolin-6-ylthiophene-3-carboxamide: Lacks the bromine atom, which reduces its potential for substitution reactions.

    5-bromo-N-phenylthiophene-3-carboxamide: Contains a phenyl ring instead of a quinoline ring, altering its biological activity.

Uniqueness

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is unique due to the presence of both the bromine atom and the quinoline-thiophene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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